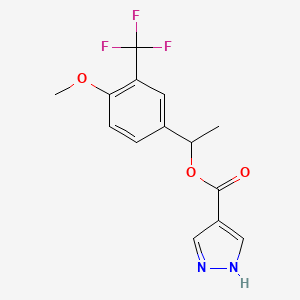
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods often employ similar synthetic strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antifungal and antibacterial agent . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and drug design . In the industrial sector, it is used in the development of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as 1H-pyrazole-4-carboxylic acid and its derivatives . These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the methoxy and trifluoromethyl groups in this compound imparts unique characteristics, such as increased lipophilicity and enhanced biological activity .
Propiedades
Fórmula molecular |
C14H13F3N2O3 |
|---|---|
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(22-13(20)10-6-18-19-7-10)9-3-4-12(21-2)11(5-9)14(15,16)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
QLDLAZCCSSWBRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)C(F)(F)F)OC(=O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

